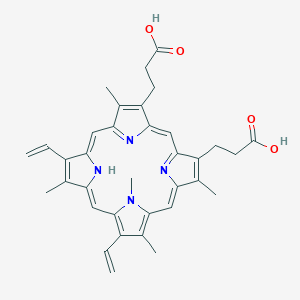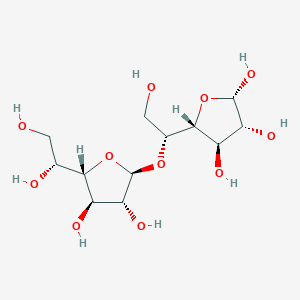
Linoléamide
Vue d'ensemble
Description
Le linoléamide, également connu sous le nom de 9,12-Octadécadiénamide ou amide d'acide linoléique, est un membre de la classe des amides gras. Les amides gras sont des dérivés d'amides d'acides carboxyliques d'acides gras, formés à partir d'un acide gras et d'une amine. Le this compound est pratiquement insoluble dans l'eau et est relativement neutre . Il a été étudié pour ses activités biologiques potentielles, notamment son rôle d'agent hypocholestérolémiant .
Applications De Recherche Scientifique
Chemistry: Linoleamide is used as a reagent in organic synthesis and as a model compound for studying fatty acid amides.
Medicine: Linoleamide has been investigated for its hypocholesteremic effects, showing potential as a cholesterol-lowering agent.
Industry: Linoleamide is used in the formulation of various industrial products, including lubricants and surfactants.
Mécanisme D'action
Target of Action
Linoleamide, a primary fatty acid amide derived from linoleic acid , has been identified as a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme responsible for the degradation of endocannabinoids in the nervous system . By inhibiting FAAH, linoleamide can potentially modulate the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
Linoleamide interacts with FAAH in a time-dependent and dose-dependent manner . The mechanism of inhibition is most likely irreversible or slowly reversible . This interaction results in the inhibition of FAAH’s enzymatic activity, leading to an increase in the concentration of endocannabinoids .
Biochemical Pathways
The primary biochemical pathway affected by linoleamide is the endocannabinoid system. Endocannabinoids, such as anandamide or arachidonoylethanolamide (AEA), are synthesized when needed to regulate the release of other neurotransmitters . By inhibiting FAAH, linoleamide prevents the degradation of endocannabinoids, thereby enhancing their effects .
Pharmacokinetics
It is known that linoleamide is a lipophilic compound , suggesting that it may have good bioavailability
Result of Action
The inhibition of FAAH by linoleamide leads to an increase in the concentration of endocannabinoids . This can result in various physiological effects, depending on the specific endocannabinoid and its function. For example, increased levels of endocannabinoids can lead to analgesic, anti-inflammatory, or neuroprotective effects .
Analyse Biochimique
Biochemical Properties
Linoleamide is prominent in biochemical research, especially in studies concerning lipid signaling pathways and cellular communication . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions.
Cellular Effects
Linoleamide modulates intracellular Ca2+ homeostasis, influencing cell function . It impacts cell signaling pathways, gene expression, and cellular metabolism, thereby affecting various types of cells and cellular processes.
Molecular Mechanism
At the molecular level, Linoleamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been shown to inhibit SPCA2, a Golgi secretory pathway Ca2±ATPase that transports ions of Ca2+ and Mn2+ .
Metabolic Pathways
Linoleamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Linoleamide within cells and tissues are complex processes that involve interactions with transporters or binding proteins. These processes can affect its localization or accumulation .
Méthodes De Préparation
Le linoléamide peut être synthétisé en utilisant diverses méthodes. L'une des méthodes les plus pratiques implique l'utilisation de dicyclohexylcarbodiimide, un réactif couramment utilisé en chimie polypeptidique . Cette méthode permet la synthèse de linoléamides N-substitués. La voie de synthèse générale implique la réaction de l'acide linoléique avec une amine en présence de dicyclohexylcarbodiimide pour former l'amide correspondant. Les méthodes de production industrielle peuvent varier, mais elles impliquent généralement des conditions de réaction et des réactifs similaires pour assurer un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Le linoléamide subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme l'hydrure de lithium et d'aluminium. Par exemple, l'oxydation du this compound peut conduire à la formation d'hydroperoxydes, qui peuvent se décomposer davantage pour former des aldéhydes et d'autres produits . Les réactions de réduction peuvent convertir le this compound en son amine correspondante. Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de this compound, conduisant à la formation de divers dérivés.
4. Applications de la recherche scientifique
Médecine : Le this compound a été étudié pour ses effets hypocholestérolémiants, montrant un potentiel comme agent hypolipidémiant.
Industrie : Le this compound est utilisé dans la formulation de divers produits industriels, notamment des lubrifiants et des tensioactifs.
5. Mécanisme d'action
Le this compound exerce ses effets par divers mécanismes. Il module l'homéostasie du calcium intracellulaire en inhibant des ATPases calciques spécifiques, telles que l'ATPase calcique de la voie sécrétoire de Golgi (SPCA2) et les isoformes de la pompe de l'ATPase calcique du réticulum sarco(endo)plasmique (SERCA) . De plus, le this compound agit comme un inhibiteur de l'hydrolase des amides d'acides gras, ce qui peut moduler la libération de neurotransmetteurs et fournir des effets analgésiques, anti-inflammatoires ou neuroprotecteurs .
Comparaison Avec Des Composés Similaires
Le linoléamide peut être comparé à d'autres amides d'acides gras, tels que :
- N-isopropyl this compound
- N-cyclohexyl this compound (Cthis compound)
- N,N-diphényl this compound
- N,N-méthylcyclohexyl this compound
- N-linoléoylpyrrolidine
- N-(α-méthylbenzyl) this compound (AC-223)
Ces composés partagent des structures similaires mais diffèrent par leurs substituants, ce qui peut affecter leurs activités biologiques et leurs propriétés chimiques . Par exemple, la N-cyclohexyl this compound (Cthis compound) a montré des effets hypolipidémiants significatifs, similaires au this compound . la présence de différents substituants peut entraîner des variations dans leur efficacité et leur mécanisme d'action.
Propriétés
IUPAC Name |
(9Z,12Z)-octadeca-9,12-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H2,19,20)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIHQZFZMWZOJV-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042098 | |
| Record name | Linoleamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3999-01-7, 3072-13-7 | |
| Record name | Linoleamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3999-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linoleamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003999017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,12-Octadecadienamide, (9Z,12Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Linoleamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9Z,12Z)-octadeca-9,12-dien-1-amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LINOLEAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5340S2UXSP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Linoleamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B162860.png)

![benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate](/img/structure/B162862.png)


![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)





